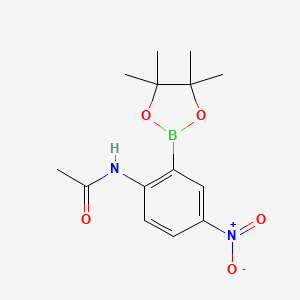

N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Descripción general

Descripción

N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide: is an organic compound that features both a nitro group and a boronate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically involves the following steps:

-

Formation of the Boronate Ester: : The starting material, 4-nitro-2-bromophenyl acetamide, undergoes a palladium-catalyzed borylation reaction with bis(pinacolato)diboron. This reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) in a solvent such as dimethylformamide at elevated temperatures.

-

Purification: : The crude product is purified using column chromatography to isolate the desired boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated purification systems would also be employed to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The nitro group in N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide can undergo reduction reactions to form the corresponding amine.

-

Substitution: : The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or water.

Major Products

Reduction: The major product is the corresponding amine derivative.

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of boron-containing compounds exhibit anticancer properties. N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide may act as a selective inhibitor in cancer treatment protocols. For instance, compounds with similar structures have shown efficacy against specific cancer cell lines by targeting key enzymes involved in tumor growth and survival pathways .

Neuroprotective Effects

The compound's ability to penetrate the blood-brain barrier suggests its potential in neuroprotective therapies. Studies have demonstrated that modifications to the boron structure can enhance bioavailability and selectivity for brain-targeted therapies . This opens avenues for developing treatments for neurodegenerative diseases.

Polymer Chemistry

This compound can serve as a functional monomer in the synthesis of polymeric materials. Its unique boron-dioxaborolane structure allows for cross-linking in polymer networks, enhancing material properties such as thermal stability and chemical resistance .

Sensor Development

The compound's electronic properties make it suitable for use in sensors. Research has shown that boron-containing compounds can be utilized to develop sensors for detecting environmental pollutants or biological markers due to their sensitivity and specificity .

Reagent in Cross-Coupling Reactions

This compound can act as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in organic synthesis, particularly in synthesizing complex molecules found in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The compound can be employed to functionalize aromatic substrates through nucleophilic substitution reactions. This application is particularly valuable in synthesizing compounds with enhanced biological activity or improved physical properties .

Case Studies

Mecanismo De Acción

The mechanism by which N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide exerts its effects is primarily through its participation in cross-coupling reactions. The boronate ester group acts as a nucleophile, reacting with electrophilic aryl halides in the presence of a palladium catalyst to form biaryl compounds. The nitro group can be reduced to an amine, which can then interact with various biological targets.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Similar in structure but lacks the nitro group and acetamide functionality.

4-Nitrophenylboronic Acid: Contains a nitro group but lacks the boronate ester and acetamide functionalities.

N-(4-Nitrophenyl)acetamide: Contains the nitro group and acetamide functionality but lacks the boronate ester.

Uniqueness

N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is unique due to its combination of a nitro group, boronate ester, and acetamide functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Actividad Biológica

N-(4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHBNO

- Molecular Weight : 274.08 g/mol

- Melting Point : 150-153 °C

- Boiling Point : 434.7 ± 40.0 °C

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenylboronic acid pinacol ester with acetamide under controlled conditions. The use of palladium-catalyzed cross-coupling reactions is common in the formation of such compounds.

Anticonvulsant Activity

Research indicates that derivatives of N-(4-nitrophenyl)-acetamide exhibit varying degrees of anticonvulsant activity. For instance:

- Case Study : A study evaluated a series of N-phenylacetamide derivatives for their anticonvulsant properties using the maximal electroshock (MES) seizure model. Compounds with similar structural motifs to this compound showed significant protection against seizures at specific dosages (e.g., 100 mg/kg) .

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter systems or influence ion channels involved in neuronal excitability. The presence of the nitro group may enhance its lipophilicity and facilitate penetration through biological membranes.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has reasonable bioavailability due to its molecular weight and physical properties. Its stability in physiological conditions is crucial for therapeutic efficacy.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity and safety profile of this compound:

Propiedades

IUPAC Name |

N-[4-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BN2O5/c1-9(18)16-12-7-6-10(17(19)20)8-11(12)15-21-13(2,3)14(4,5)22-15/h6-8H,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWVLXLHRGYYFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675017 | |

| Record name | N-[4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-73-0 | |

| Record name | N-[4-Nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.